molecular formula C10H12ClNO3 B13981035 1-(4-Chlorobutoxy)-3-nitrobenzene

1-(4-Chlorobutoxy)-3-nitrobenzene

Cat. No.: B13981035
M. Wt: 229.66 g/mol
InChI Key: IWLLLHNEWFYDJH-UHFFFAOYSA-N
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Description

1-(4-Chlorobutoxy)-3-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chlorobutoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobutoxy)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the reaction of 1-chloro-4-nitrobenzene with 4-chlorobutanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorobutanol displaces the chlorine atom on the benzene ring, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobutoxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobutoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 1-(4-Aminobutoxy)-3-nitrobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobutoxy)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways involving nitro and chlorobutoxy groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobutoxy)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorobutoxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

  • 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
  • 4-Hydroxy-2-quinolones

Comparison: 1-(4-Chlorobutoxy)-3-nitrobenzene is unique due to the presence of both a nitro group and a chlorobutoxy group on the benzene ring

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

1-(4-chlorobutoxy)-3-nitrobenzene

InChI

InChI=1S/C10H12ClNO3/c11-6-1-2-7-15-10-5-3-4-9(8-10)12(13)14/h3-5,8H,1-2,6-7H2

InChI Key

IWLLLHNEWFYDJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCl)[N+](=O)[O-]

Origin of Product

United States

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